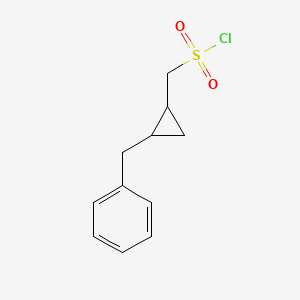

(2-Benzylcyclopropyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

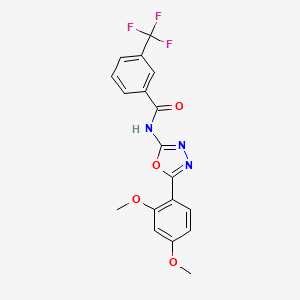

Vue d'ensemble

Description

“(2-Benzylcyclopropyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2168350-75-0 . It has a molecular weight of 244.74 .

Molecular Structure Analysis

The molecular structure of “(2-Benzylcyclopropyl)methanesulfonyl chloride” is represented by the Inchi Code: 1S/C11H13ClO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

One study describes the one-pot synthesis of 2-substituted benzoxazoles using methanesulfonic acid as a highly effective catalyst. This method facilitates the synthesis of benzoxazoles from 2-aminophenol and acid chlorides, showing compatibility with various substituents, indicating the potential utility of methanesulfonyl chloride derivatives in heterocyclic compound synthesis (Kumar, Rudrawar, & Chakraborti, 2008).

Electrochemical Properties and Energy Storage

Research on sodium insertion into vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid explores the electrochemical properties of vanadium pentoxide films. This work suggests applications in energy storage, where methanesulfonyl chloride plays a role in the electrolyte formulation for reversible sodium intercalation into electrode materials (Su, Winnick, & Kohl, 2001).

Molecular Structure Analysis

A study focusing on the molecular structure of methane sulfonyl chloride by electron diffraction reveals insights into its molecular geometry, including bond lengths and angles. This foundational research aids in understanding the physical properties of sulfonyl chloride compounds, which is crucial for their application in various chemical syntheses (Hargittai & Hargittai, 1973).

Organic Synthesis and Catalysis

Methanesulfonyl chloride's role in organic synthesis and catalysis is highlighted by its use in the dimerization of organolithium derivatives, demonstrating its utility as a reagent in the formation of complex organic structures. This application is particularly relevant for the synthesis of polymers and other macromolecular compounds (Skattebol & Boulette, 1970).

Inhibitory Studies and Pharmacological Applications

Research into carbonic anhydrase inhibitors for lowering intraocular pressure in glaucoma treatment presents methanesulfonyl chloride derivatives as potential pharmaceutical agents. This study explores the synthesis and application of sulfonamides derived from methanesulfonyl chloride, showcasing its significance in medicinal chemistry (Scozzafava et al., 2000).

Propriétés

IUPAC Name |

(2-benzylcyclopropyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNZNSWZUYAPKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CS(=O)(=O)Cl)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/no-structure.png)

![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)

![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)

![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2534135.png)

![N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2534136.png)

![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2534142.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2534144.png)